molecular formula C13H10INO B11807863 (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11807863
M. Wt: 323.13 g/mol
InChI Key: LNENGPRSMXVWJD-UHFFFAOYSA-N
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Description

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This particular compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 4th position, and a phenyl group attached to the methanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the iodination of 4-methylpyridine followed by the introduction of the phenylmethanone group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent step involves the reaction of the iodinated pyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce corresponding alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the iodine atom at the 6th position.

    6-Iodo-4-methylpyridin-3-yl)(methyl)methanone: Contains a methyl group instead of a phenyl group.

Uniqueness

The presence of the iodine atom at the 6th position and the phenyl group attached to the methanone moiety distinguishes (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10INO

Molecular Weight

323.13 g/mol

IUPAC Name

(6-iodo-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

LNENGPRSMXVWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)I

Origin of Product

United States

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